Cas no 53643-48-4 (Vindesine)
Vindesine structure
Product Name:Vindesine
CAS-Nr.:53643-48-4
MF:C43H55N5O7
MW:753.926111459732
CID:56451
PubChem ID:11643449
Update Time:2025-04-18
Vindesine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Vindesine
- Desacetylvinblastineamide
- Eldesine
- 4-Desacetylleurosidin-C-3-carboxamid
- Vindesin
- Vindesina
- Vindesinum
- EX-A3837
- Desacetylvinblastine amide sulfate
- BRD-K59753975-065-01-3
- AKOS037623357
- D06304
- methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
- HMS2090E15
- Q416660
- AB00698294-03
- 3-carbamoyl-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine
- SCHEMBL4420
- HY-16514
- methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
- Desacetylvinblastine amide
- methyl (5S,7S,9S)-9-[(2b,3b,4b,5a,12b,19a)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylate
- 53643-48-4
- Vincaleukoblastine, 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-
- AC-36879
- FS-7032
- HHJUWIANJFBDHT-KOTLKJBCSA-N
- CHEBI:36373
- Compound 112531;
- Q-100607
- Vindesine (USAN/INN)
- 3-(aminocarbonyl)-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine
- CHEMBL219146
- DTXSID6023739
- methyl (5S,7S,9S)-9-[(2beta,3beta,4beta,5alpha,12beta,19alpha)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylate
- NS00032802
- AB01275494-01
- STL565153
- methyl (5S,7S,9S)-9-[(2beta,3beta,4beta,5alpha,12beta,19alpha)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-met
- hanoazacycloundecino[5,4-b]indole-9-carboxylate
- BRD-K59753975-001-02-6
-
- Inchi: 1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1
- InChI-Schlüssel: HHJUWIANJFBDHT-KOTLKJBCSA-N
- Lächelt: O[C@]1(C(N)=O)[C@@H]([C@@]2(C=CCN3CC[C@@]4(C5C=C([C@]6(C(=O)OC)C7=C(C8C=CC=CC=8N7)CCN7C[C@](CC)(C[C@@H](C7)C6)O)C(=CC=5N(C)[C@H]41)OC)[C@@H]32)CC)O
Berechnete Eigenschaften
- Genaue Masse: 753.41000
- Monoisotopenmasse: 753.41
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 55
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1570
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 2
- XLogP3: nichts
- Topologische Polaroberfläche: 165A^2
Experimentelle Eigenschaften
- Farbe/Form: Cryst.
- Dichte: 1.41
- Schmelzpunkt: 230-232°
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Brechungsindex: 1.707
- PSA: 164.82000
- LogP: 3.37350
- pka: pKa (DMF 66%) 5.39, 7.36; (H2O) 6.04, 7.67(at 25℃)
- Spezifische Rotation: D25 +39.4° (c = 1.0 in methanol)
Vindesine Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:UN 1544
- Gefahrenklasse:6.1(a)
- PackingGroup:II
- Verpackungsgruppe:II
- Gefährdungsgrad:6.1(a)
- Sicherheitsbegriff:6.1(a)
- Verpackungsgruppe:II
Vindesine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V83910-5mg |
Vindesine |
53643-48-4 | ,HPLC≥95% | 5mg |
¥5622.0 | 2023-09-06 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2299-1 mg |
Vindesine |
53643-48-4 | 1mg |
¥569.00 | 2022-02-28 | ||
| TargetMol Chemicals | TN2299-1mg |
Vindesine |
53643-48-4 | 1mg |
¥ 569 | 2024-07-19 | ||
| Enamine | EN300-33412062-0.05g |
methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5(10),6,8-tetraene-13-carboxylate |
53643-48-4 | 95.0% | 0.05g |
$2755.0 | 2025-03-18 | |
| TargetMol Chemicals | TN2299-1 mg |
Vindesine |
53643-48-4 | 98% | 1mg |
¥ 569 | 2023-07-10 |
Vindesine Verwandte Literatur
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
53643-48-4 (Vindesine) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
上海帛亦医药科技有限公司
Gold Mitglied
CN Lieferant
Reagenz